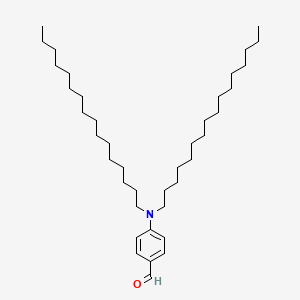

4-(Dihexadecylamino)benzaldehyde

Description

4-(Dihexadecylamino)benzaldehyde is a benzaldehyde derivative substituted with two hexadecyl (C₁₆) chains on the amino group at the para position. Though specific data on this compound are scarce in the provided literature, its structural analogs suggest applications in surfactant systems, nanotechnology, and organic electronics due to its ability to form stable micelles or Langmuir-Blodgett films .

Properties

IUPAC Name |

4-(dihexadecylamino)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H71NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-40(39-33-31-38(37-41)32-34-39)36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34,37H,3-30,35-36H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAAWGZZJHQGPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H71NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00767984 | |

| Record name | 4-(Dihexadecylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00767984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131814-01-2 | |

| Record name | 4-(Dihexadecylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00767984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

4-(Dimethylamino)benzaldehyde

- Structure: Features a dimethylamino (-N(CH₃)₂) group.

- Molecular Weight : 149.19 g/mol.

- Pharmacological Activity : Exhibits constrictive effects on ileal smooth muscle, reducing contraction frequency and amplitude in vitro .

- Applications : Used in medicinal chemistry as a precursor for hydrazone derivatives and enzyme inhibitors .

4-(Diphenylamino)benzaldehyde

- Structure: Contains a diphenylamino (-N(C₆H₅)₂) group.

- Molecular Weight : 273.33 g/mol.

- Crystal Properties: The amino group adopts a trigonal-planar geometry, with phenyl rings forming dihedral angles of 53.0° and 47.2°, facilitating π-π stacking in solid-state applications .

- Applications: Potential use in optoelectronic materials due to extended conjugation and aromatic interactions .

4-[4′-(N,N-Diethylamino)styryl]benzaldehyde (DEASB)

- Structure: Styryl-linked diethylamino group (-N(C₂H₅)₂) enhances π-conjugation.

- Molecular Weight : 253.34 g/mol.

- Optical Properties : Demonstrates solvatochromism in PMMA and sol-gel matrices, with Stokes shift following the Lippert equation. Used in fluorescence-based sensors .

4-Hydroxybenzaldehyde

- Structure : Hydroxyl (-OH) substituent at the para position.

- Molecular Weight : 122.12 g/mol.

- Applications : Key intermediate in synthesizing pharmaceuticals (e.g., bezafibrate) and natural product derivatives .

- Solubility : Moderately water-soluble (logP = 1.3) due to polar hydroxyl group .

4-(Bromomethyl)benzaldehyde

- Structure : Bromomethyl (-CH₂Br) substituent.

- Molecular Weight : 199.05 g/mol.

- Reactivity : High electrophilicity at the brominated position enables nucleophilic substitutions.

- Safety : Toxicological risks require rigorous handling (e.g., eye flushing, protective gear) .

Comparative Data Table

*Calculated based on structure.

Key Findings and Implications

- Substituent Effects: Alkyl vs. Aryl Amino Groups: Long alkyl chains (e.g., dihexadecyl) improve hydrophobicity and self-assembly, whereas aryl groups (e.g., diphenyl) enhance electronic properties for optoelectronics . Polar Groups: Hydroxyl and aldehyde functionalities increase reactivity for drug synthesis, while bromine substituents enable cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.